molecular formula C10H10N2O4 B1489717 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate CAS No. 1296272-87-1

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate

Cat. No. B1489717
M. Wt: 222.2 g/mol
InChI Key: FYPAKDCEIDGXLB-UHFFFAOYSA-N
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Description

“3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate” is a chemical compound that has gathered significant attention in the scientific community. It has an empirical formula of C10H10N2O4 and a molecular weight of 222.20 .


Synthesis Analysis

The synthesis of compounds similar to “3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate” has been reported in the literature. For instance, a study proposed the structure of three new uranyl complexes with 3-(2-hydroxyphenyl)-5-(2-pyridyl)-1,2,4-triazoles based on IR, UV spectroscopy, NMR, and MALDI mass spectrometry data analysis . Another study reported the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1H-1,2,4-triazole .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate” are not available, compounds with similar structures have been studied. For instance, 1,2,4-triazoles have been used as analytical reagents for fluorescence determination of uranyl ion .

Scientific Research Applications

Functionalization and Cyclization Reactions

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate is used in the synthesis of various compounds through functionalization and cyclization reactions. For instance, it has been converted into corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with aminophenol derivatives, showcasing its versatility in organic synthesis (Yıldırım & Kandemirli, 2006).

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, including pyrazolyl-2-pyrazolines and bis(pyrazoles), which have applications in dye and pigment industries, demonstrating its role in the development of new materials (Levai et al., 2004).

Fungitoxic Activity

Derivatives of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate have been explored for their fungitoxic activity against phytopathogenic fungi, indicating its potential in the development of new pesticides (Singh, Sangwan, & Dhindsa, 2000).

Nonlinear Optical Materials

The compound has also been investigated for its potential in the creation of nonlinear optical materials, suggesting its applicability in the field of optics and photonics (Chandrakantha et al., 2013).

Liquid-crystalline Substances

Moreover, it has been used in the synthesis of new liquid-crystalline substances, highlighting its importance in the development of materials with specialized properties for electronic displays and other applications (Kovganko & Kovganko, 2006).

Future Directions

The future directions for “3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate” could involve further exploration of its potential applications in various fields, given its structural similarity to compounds that have shown promising biological activities .

properties

IUPAC Name

3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3.H2O/c13-9-4-2-1-3-6(9)7-5-8(10(14)15)12-11-7;/h1-5,13H,(H,11,12)(H,14,15);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPAKDCEIDGXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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